6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea, followed by alkylation and subsequent cyclization to form the pyrimidine ring. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Amino-6-methyl-4-pyrimidinol
- 6-Methylisocytosine
Uniqueness
6-Amino-1,3-diethyl-5-((methylimino)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents and structural configuration. These features confer distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
107710-69-0 |
---|---|
Molecular Formula |
C10H16N4O2 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-amino-1,3-diethyl-5-(methyliminomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O2/c1-4-13-8(11)7(6-12-3)9(15)14(5-2)10(13)16/h6H,4-5,11H2,1-3H3 |
InChI Key |
WQDOEKLOFKTGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)C=NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.